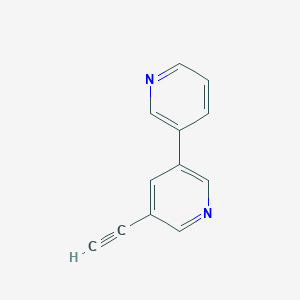

5-Ethynyl-3,3'-bipyridine

Description

Contextualization of Bipyridine Ligands in Modern Chemistry

Bipyridine ligands, which consist of two interconnected pyridyl rings, are fundamental components in modern coordination and supramolecular chemistry. wikipedia.orgnih.gov Their nitrogen atoms possess strong coordination capabilities, allowing them to form stable complexes with a wide array of metal ions. alfachemic.com This chelating ability is central to their extensive use in diverse applications, including molecular catalysis, colorimetric analysis, and the development of luminescent materials. alfachemic.com

The 2,2'-bipyridine (B1663995) isomer, in particular, is one of the most widely utilized ligands in coordination chemistry due to its robust nature and the ease with which it can be functionalized. nih.govresearchgate.net The formation of complexes with transition metals has been a subject of broad academic interest, with many of these complexes exhibiting unique optical and electronic properties. wikipedia.orgwikipedia.org These characteristics have led to their application in studies of electron and energy transfer, as well as in the development of materials with desirable electrical and magnetic properties. alfachemic.comresearchgate.net

Significance of Ethynyl (B1212043) Functionalization in Pyridine (B92270) and Bipyridine Derivatives

The introduction of an ethynyl group (–C≡CH) onto a pyridine or bipyridine framework significantly alters the molecule's properties and reactivity. nii.ac.jp This functionalization provides a rigid, linear extension to the aromatic system, influencing the electronic and photophysical characteristics of the resulting compounds. nih.govliverpool.ac.uk The ethynyl group is also a versatile handle for further chemical transformations, most notably through "click chemistry" reactions like copper-catalyzed azide-alkyne cycloadditions. This allows for the straightforward linkage of the bipyridine unit to other molecular components, facilitating the construction of complex architectures.

Furthermore, the ethynyl moiety can participate in various coupling reactions, such as Sonogashira cross-coupling, enabling the synthesis of extended conjugated systems. nih.gov This has proven valuable in the development of novel materials for optoelectronics and molecular electronics. liverpool.ac.ukpublish.csiro.au The presence of the ethynyl group can also enhance solubility and influence the solid-state packing of molecules through weak hydrogen-bonding interactions. acs.org

Research Rationale for Investigating 5-Ethynyl-3,3'-bipyridine as a Versatile Building Block

The specific structure of this compound, with its ethynyl group at the 5-position of a 3,3'-bipyridine (B1266100) core, presents a unique combination of features that make it a highly valuable building block in chemical synthesis. The 3,3'-bipyridine scaffold offers a different coordination geometry compared to the more common 2,2'- and 4,4'-isomers, leading to distinct structural and electronic properties in its metal complexes.

The ethynyl group at the 5-position provides a reactive site for constructing larger, more complex molecules. This strategic placement allows for the extension of the conjugated system, which is crucial for tuning the photophysical and electronic properties of the resulting materials. Researchers are particularly interested in how this specific isomer can be used to create novel ligands and, subsequently, coordination polymers and metal-organic frameworks (MOFs) with tailored functionalities. The ability to systematically modify the structure through the ethynyl group opens up avenues for designing materials with specific applications in mind, from catalysis to sensing.

Overview of Current Research Trajectories and Potential Applications

Current research involving this compound and related ethynyl-bipyridine derivatives is focused on several key areas. A significant trajectory is the synthesis of novel ligands for coordination chemistry, aiming to create metal complexes with enhanced catalytic activity or specific photophysical properties. For instance, such ligands are being incorporated into ruthenium and other transition metal complexes for applications in photocatalysis and solar energy conversion. nih.gov

Another major area of investigation is in materials science, where these building blocks are used to construct porous coordination polymers and MOFs. The rigid and linear nature of the ethynyl linker is advantageous for creating well-defined and stable frameworks. These materials are being explored for applications in gas storage and separation, as well as for their potential as sensors. The functionalization of these frameworks, made possible by the reactive ethynyl group, allows for the fine-tuning of their properties for specific target analytes.

Furthermore, the unique electronic properties of ethynyl-bipyridine systems are being leveraged in the development of molecular electronics. The ability to create extended conjugated systems through this building block is of interest for fabricating molecular wires and other components for nanoscale electronic devices. researchgate.net The investigation of this compound and its derivatives continues to be a vibrant area of research, with the potential to yield significant advancements in catalysis, materials science, and nanotechnology.

Structure

3D Structure

Properties

IUPAC Name |

3-ethynyl-5-pyridin-3-ylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2/c1-2-10-6-12(9-14-7-10)11-4-3-5-13-8-11/h1,3-9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWWFTMWRJHWZDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CN=C1)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Ethynyl 3,3 Bipyridine and Its Precursors

Historical Development of Synthetic Routes to Ethynyl-Substituted Bipyridines

The introduction of ethynyl (B1212043) groups onto bipyridine scaffolds became more feasible with the advent of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century. Prior to these developments, the functionalization of pyridine (B92270) rings, especially with carbon-based substituents like the ethynyl group, was often challenging. Early methods for creating C-C bonds on pyridine rings were sometimes limited by harsh reaction conditions and low yields. nih.gov

The development of the Sonogashira reaction, in particular, provided a powerful tool for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, revolutionizing the synthesis of ethynyl-substituted heteroaromatics, including bipyridines. wikipedia.org This reaction's tolerance of various functional groups and its generally mild reaction conditions made it a cornerstone for accessing these compounds. wikipedia.org The synthesis of various ethynyl-2,2'-bipyridines was an important goal for their potential use in supramolecular chemistry and materials science. thieme-connect.com

Contemporary Synthetic Strategies for 5-Ethynyl-3,3'-bipyridine

Modern approaches to synthesizing this compound primarily utilize palladium-catalyzed cross-coupling reactions, though multi-step sequences starting from functionalized pyridines are also employed.

The Sonogashira reaction is a highly effective and widely used method for the synthesis of this compound. wikipedia.orgmdpi.com This reaction typically involves the coupling of a halogenated bipyridine with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orgmdpi.com

A common strategy for synthesizing this compound involves starting with a dihalogenated bipyridine precursor, such as 5,5'-dibromo-3,3'-bipyridine. While direct synthesis of this compound is not explicitly detailed in the provided results, analogous syntheses with other bipyridine isomers are well-documented. For instance, 5,5'-dibromo-2,2'-bipyridine (B102527) has been used as a starting material for the synthesis of related ethynyl-substituted bipyridines. core.ac.ukacs.org The synthesis of the required 5-bromo- or 5,5'-dibromo-2,2'-bipyridine precursors can be achieved through methods like the Stille coupling or reductive symmetric coupling of appropriately substituted bromopyridines. acs.org

The general approach involves the reaction of the dihalogenated bipyridine with a protected alkyne, followed by deprotection.

To prevent self-coupling of the terminal alkyne under the reaction conditions, a protecting group is often used. Trimethylsilylacetylene (TMSA) is a commonly employed reagent for this purpose. acs.org The synthesis involves the palladium/copper-catalyzed reaction of a halogenated bipyridine, for example, 5,5'-dibromo-2,2'-bipyridine, with TMSA. vulcanchem.com This yields the corresponding bis(trimethylsilylethynyl)bipyridine. chemicalbook.com

The trimethylsilyl (B98337) (TMS) groups can then be selectively removed under mild basic conditions, such as treatment with potassium carbonate in methanol, to yield the terminal alkyne. acs.org This deprotection step regenerates the ethynyl group, yielding the final product, this compound. The use of TMSA is advantageous due to its stability and the ease of deprotection. orgsyn.org

Table 1: Example of Sonogashira Coupling for Bipyridine Ethynylation

| Starting Material | Reagent | Catalyst System | Product | Reference |

| 5,5'-Dibromo-2,2'-bipyridine | Trimethylsilylacetylene | Pd(II)/Cu(I) | 5,5'-bis(trimethylsilylethynyl)-2,2'-bipyridine | vulcanchem.com |

| Bromo-substituted oligopyridines | Trimethylsilylacetylene | Palladium(0) | oligoPy(C⋮C)SiMe₃ | acs.org |

Table 2: Deprotection of TMS-Protected Ethynyl Bipyridines

| Starting Material | Reagent | Solvent | Product | Reference |

| oligoPy(C⋮C)SiMe₃ | K₂CO₃ | Methanol | oligoPyC⋮CH | acs.org |

An alternative to cross-coupling reactions involves building the this compound molecule through a series of transformations starting from simpler, functionalized pyridine precursors. For instance, a multi-step synthesis of 5-ethynyl-2,2'-bipyridine (B170337) has been reported starting from 5-methyl-2,2'-bipyridine. thieme-connect.comresearchgate.net This process involves the oxidation of the methyl group to an aldehyde, followed by a Corey-Fuchs olefination to form a dibromoalkene, and subsequent treatment with a strong base to generate the alkyne. thieme-connect.comresearchgate.net A similar strategy could conceptually be applied to the synthesis of this compound, provided a suitable functionalized 3,3'-bipyridine (B1266100) precursor is available.

Another approach involves the construction of the pyridine rings themselves. The Bohlmann-Rahtz pyridine synthesis, for example, allows for the creation of highly functionalized pyridines from enamino and alkynone precursors in a single step. organic-chemistry.org While not a direct synthesis of this compound, such methods highlight the versatility of building pyridine-based structures from acyclic precursors.

While specific studies on the application of green chemistry principles to the synthesis of this compound are not prevalent in the search results, general trends in organic synthesis are moving towards more environmentally benign methods. For bipyridine synthesis in general, photocatalytic methods using water are being explored. mdpi.compreprints.org Additionally, electrochemical methods are considered promising from an environmental perspective as they can avoid toxic and costly reagents. mdpi.compreprints.org

Palladium-Catalyzed Cross-Coupling Approaches (e.g., Sonogashira Reaction)

Functionalization Strategies of the Ethynyl Moiety in this compound

The terminal alkyne of this compound serves as a versatile handle for a variety of chemical transformations. These reactions allow for the covalent linking of the bipyridine unit to other molecules, leading to the creation of complex architectures with tailored properties.

"Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, and generate only easily removable byproducts. organic-chemistry.org The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction and has become a cornerstone for the functionalization of alkynes like this compound. nih.govrsc.org

This reaction involves the coupling of a terminal alkyne with an azide (B81097) in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole ring. organic-chemistry.orgnih.gov The CuAAC reaction offers several advantages, including mild reaction conditions (often at room temperature), high regioselectivity, and tolerance to a wide range of functional groups. organic-chemistry.org This makes it an ideal method for conjugating the this compound scaffold to various substrates, including biomolecules, polymers, and other organic moieties. researchgate.netacs.orglumiprobe.com

The mechanism of the CuAAC involves the formation of a copper acetylide intermediate, which then reacts with the azide. nih.govacs.org The reaction is significantly accelerated compared to the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which often requires elevated temperatures and can produce a mixture of regioisomers. organic-chemistry.org The use of ligands can further enhance the efficiency and selectivity of the CuAAC reaction. mdpi.com For instance, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) provides access to the opposite 1,5-disubstituted triazole regioisomer. organic-chemistry.org

The versatility of the CuAAC has been demonstrated in the post-synthetic modification of metal complexes containing ethynyl-functionalized bipyridine ligands. researchgate.net This approach allows for the introduction of additional functionalities, such as fluorescent reporters or bioactive molecules, onto the periphery of the complex. researchgate.netnih.gov

Beyond click chemistry, the ethynyl group of this compound can undergo further alkynylation and oligomerization reactions to create extended π-conjugated systems. These reactions are crucial for the development of new materials with interesting electronic and photophysical properties.

One common method for extending the alkyne chain is through Sonogashira cross-coupling reactions. This palladium-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide. cdnsciencepub.comnih.gov By reacting this compound with a dihaloarene, for example, one can synthesize oligomers and polymers incorporating the bipyridine unit into the main chain. core.ac.uk The iterative application of Sonogashira coupling has been used to create sequence-defined conjugated oligomers. core.ac.uk

The Glaser-Hay coupling, an oxidative homocoupling of terminal alkynes, can be used to dimerize this compound, leading to the formation of a butadiyne-linked bipyridine dimer. This reaction is typically catalyzed by a copper salt in the presence of an amine base and an oxidant like oxygen.

Furthermore, the ethynyl group can participate in various other addition and cycloaddition reactions, expanding the synthetic toolbox for modifying this compound. acs.org These reactions can be used to introduce a wide range of functional groups and build complex molecular architectures.

Analytical and Purification Techniques for Research-Scale Synthesis

The successful synthesis and characterization of this compound and its derivatives rely on a combination of modern analytical and purification techniques.

Analytical Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the synthesized compounds. The characteristic chemical shifts of the ethynyl proton and carbons, as well as the aromatic protons of the bipyridine rings, provide definitive structural information. liverpool.ac.ukthieme-connect.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition. liverpool.ac.ukthieme-connect.com

Infrared (IR) Spectroscopy: The presence of the C≡C and ≡C-H stretching vibrations in the IR spectrum provides clear evidence for the ethynyl group. liverpool.ac.ukthieme-connect.com

UV-Visible (UV-Vis) Spectroscopy: This technique is used to study the electronic absorption properties of the compounds, which is particularly important for applications in materials science and photochemistry. nih.gov

Cyclic Voltammetry (CV): CV is an electrochemical technique used to investigate the redox properties of the molecules, providing information about their HOMO and LUMO energy levels. nih.gov

Purification Techniques:

Column Chromatography: This is the most common method for purifying research-scale quantities of this compound and its derivatives. Silica gel is a frequently used stationary phase, with the eluent system chosen based on the polarity of the compound. orgsyn.orgacs.org

Recrystallization: For solid compounds, recrystallization from a suitable solvent or solvent mixture is an effective method for obtaining highly pure material. thieme-connect.com

Precipitation: In some cases, the desired product can be purified by precipitating it from a solution by adding a non-solvent. thieme-connect.com

Filtration: Simple filtration is often used to isolate solid products from reaction mixtures. organic-chemistry.org

The choice of purification method depends on the physical properties of the compound and the nature of the impurities. A combination of these techniques is often necessary to obtain analytically pure samples for further studies and applications.

Coordination Chemistry of 5 Ethynyl 3,3 Bipyridine Ligands

Ligand Design Principles and Coordination Motifs of 5-Ethynyl-3,3'-bipyridine

The design of a ligand like this compound is guided by specific chemical principles aimed at controlling the structure and function of the resulting metal complexes. The design incorporates two key components: the 3,3'-bipyridine (B1266100) core and the 5-ethynyl substituent.

The 3,3'-Bipyridine Core: Unlike the more common 2,2'-bipyridine (B1663995) which forms a five-membered chelate ring upon coordination, the 3,3'-bipyridine isomer presents its two nitrogen donor atoms with a wider separation. This geometry makes it less suited for chelating a single small metal ion but highly effective as a bridging ligand, connecting two different metal centers to form polynuclear complexes or coordination polymers. The spatial arrangement of the nitrogen atoms dictates the topology of the resulting supramolecular architecture. electronicsandbooks.com

The primary coordination motifs expected for this compound are therefore dictated by these features. It can act as a monodentate ligand through one of its pyridine (B92270) nitrogens, but more commonly, it functions as a bidentate bridging ligand , linking metal centers to create dimers, oligomers, or extended one-, two-, or three-dimensional networks. mdpi.com

Formation and Characterization of Metal Complexes with this compound

The formation of metal complexes with this compound involves the reaction of the ligand with a metal salt in an appropriate solvent. The resulting products are typically characterized using a suite of spectroscopic and analytical techniques, including NMR, FT-IR, and UV-Vis spectroscopy, to confirm the coordination of the ligand to the metal center. mdpi.comnih.gov

The stoichiometry of the resulting complexes—the ratio of metal ions to ligands—is dependent on the metal's preferred coordination number, its oxidation state, and the presence of other ancillary ligands.

Bidentate Bridging: This is the most anticipated coordination mode for 3,3'-bipyridine derivatives. In this arrangement, each nitrogen atom of the ligand binds to a different metal ion. This can lead to the formation of simple dimeric complexes with a stoichiometry of [M2L(X)n] or extended coordination polymers with a repeating [ML(X)n] unit, where L is this compound and X represents other ligands like halides or solvent molecules.

Bidentate Chelating: While less common for the 3,3'-isomer compared to the 2,2'-isomer due to steric strain, chelation to a single large metal ion or within a sterically accommodating coordination sphere is possible, forming a seven-membered ring. The stoichiometry in such cases would typically be [MLn(X)m], where n could be 1, 2, or 3. researchgate.net

Monodentate Coordination: The ligand can also coordinate through a single nitrogen atom, leaving the other pyridine ring uncoordinated. This is more likely to occur when a large excess of the metal salt is used or when steric hindrance from other bulky ligands prevents bidentate coordination.

The geometry around the metal center in complexes of this compound is governed by the metal's coordination number and the spatial arrangement of the ligands. For hexacoordinate metals, typically forming octahedral complexes, the arrangement of bidentate ligands can lead to geometric isomerism. libretexts.org

Facial (fac) and Meridional (mer) Isomers: In an octahedral complex with three identical bidentate ligands, such as [M(L)3], two geometric isomers are possible. The fac isomer has the three nitrogen atoms of one type on one face of the octahedron, while the mer isomer has them arranged around the meridian of the octahedron. electronicsandbooks.comnih.gov

Cis and Trans Isomers: In octahedral complexes with two bidentate ligands and two monodentate ligands, [M(L)2X2], the two X ligands can be arranged adjacent to each other (cis) or opposite each other (trans). libretexts.org Similarly, in square planar complexes of the type [M(L)X2], only a cis configuration is typically possible for a chelating bipyridine.

The rigid and linear nature of the ethynyl (B1212043) group can further influence the packing of these complexes in the solid state, potentially directing the formation of specific isomers or supramolecular assemblies.

The identity of the metal ion is a critical factor that dictates the final structure, stability, and properties of the coordination complex. nih.gov Key properties of the metal ion that influence the coordination environment include its ionic radius, preferred coordination geometry, and electronic configuration (d-electron count).

Ionic Radius: Larger metal ions can accommodate higher coordination numbers and may be more amenable to forming strained chelate rings with ligands like 3,3'-bipyridine.

Coordination Geometry: Different metal ions have strong preferences for specific geometries. For instance, Cu(II) and Zn(II) are flexible and can adopt various geometries, whereas Co(II) often prefers octahedral or tetrahedral environments, and Pt(II) almost exclusively forms square planar complexes. nih.govmdpi.com

Electronic Effects: The d-electron configuration affects metal-ligand bond strengths and can lead to geometric distortions, such as the Jahn-Teller distortion commonly observed in octahedral Cu(II) complexes. The nature of the metal also influences the electronic properties of the complex, such as the energy of metal-to-ligand charge transfer (MLCT) transitions, which are fundamental to the photophysical behavior of many bipyridine complexes. wikipedia.org

Spectroscopic and Structural Elucidation of this compound Complexes

Comprehensive characterization is essential to understand the properties of newly synthesized complexes. Spectroscopic techniques provide insight into the electronic environment and bonding, while single-crystal X-ray diffraction offers definitive structural information.

While a specific crystal structure for a complex of this compound is not available in the cited literature, the structure of a closely related complex, [μ-hydroxido-bis[(5,5'-dimethyl-2,2'-bipyridine-κ²N,N')-tricarbonylrhenium(I)]] provides a representative example of the structural parameters found in bipyridine complexes. In this dimeric structure, two rhenium atoms are bridged by a hydroxido ligand, and each rhenium is coordinated to a 5,5'-disubstituted bipyridine ligand. This example illustrates the typical coordination behavior and structural metrics of such systems.

The data reveals a distorted octahedral geometry around each metal center. The bite angle of the bipyridine ligand (N-Re-N) and the metal-nitrogen bond lengths are key parameters that define the coordination sphere.

Interactive Table 1: Selected Bond Distances (Å) for a Representative Rhenium-Bipyridine Complex Data is for [μ-hydroxido-bis[(5,5'-dimethyl-2,2'-bipyridine)-tricarbonylrhenium(I)]] as an illustrative example.

| Bond | Atom 1 | Atom 2 | Length (Å) |

| Metal-N1 | Re1 | N1 | 2.175 |

| Metal-N2 | Re1 | N2 | 2.171 |

| Metal-O | Re1 | O5 | 2.131 |

| C-C (bpy) | C11 | C12 | 1.485 |

| C-N (bpy) | C15 | N1 | 1.350 |

Interactive Table 2: Selected Bond Angles (°) for a Representative Rhenium-Bipyridine Complex Data is for [μ-hydroxido-bis[(5,5'-dimethyl-2,2'-bipyridine)-tricarbonylrhenium(I)]] as an illustrative example.

| Angle | Atom 1 | Atom 2 | Atom 3 | Angle (°) |

| N-M-N | N1 | Re1 | N2 | 74.9 |

| N-M-O | N1 | Re1 | O5 | 83.0 |

| N-M-O | N2 | Re1 | O5 | 82.2 |

| C-C-N (bpy) | C14 | C15 | N1 | 122.9 |

| M-O-M | Re1 | O5 | Re2 | 119.5 |

These crystallographic studies are crucial for confirming coordination modes, establishing stereochemistry, and understanding the non-covalent interactions, such as π–π stacking or hydrogen bonding, that dictate the packing of molecules in the crystal lattice.

Spectroscopic Signatures of Ligand-Metal Interactions (e.g., IR, NMR, UV-Vis in complexes)

The interaction between the this compound ligand and a metal center would induce characteristic shifts in its spectroscopic signatures. Although specific data for this ligand are not present in the surveyed literature, the expected changes can be predicted based on well-understood phenomena in the coordination chemistry of analogous bipyridine and ethynyl-containing compounds.

Infrared (IR) Spectroscopy: Coordination of the nitrogen atoms of the 3,3'-bipyridine moiety to a metal center typically results in shifts of the pyridine ring's C=C and C=N stretching vibrations to higher frequencies in the IR spectrum. This is a direct consequence of the metal-ligand bond formation, which alters the electronic distribution within the pyridine rings. The ethynyl group (C≡C) has a characteristic stretching frequency, usually observed around 2100-2260 cm⁻¹. Upon coordination of the bipyridine unit, minor shifts in the ν(C≡C) band might occur due to inductive effects transmitted through the aromatic system. Significant changes to the ethynyl stretching frequency would be expected if the ethynyl group itself were to directly interact with a metal center, a common motif in organometallic chemistry.

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of metal complexes with bipyridine ligands are typically characterized by several types of transitions. acs.org For complexes of this compound, one would expect to observe:

Intraligand (IL) transitions: These transitions, typically occurring in the UV region, are associated with π→π* transitions within the bipyridine and ethynyl-aromatic system. They are often similar in energy to those of the free ligand but may show slight shifts upon coordination.

Metal-to-Ligand Charge-Transfer (MLCT) transitions: In complexes with electron-rich transition metals (e.g., Ru(II), Os(II), Re(I)), intense absorption bands in the visible region are common. wikipedia.orgrsc.org These correspond to the promotion of an electron from a metal-based d-orbital to a ligand-based π-orbital. The energy of these MLCT bands is sensitive to the nature of the metal, the substituents on the ligand, and the solvent. The presence of the electron-withdrawing ethynyl group could influence the energy of the ligand's π orbitals and thus the MLCT band position. nih.gov

Table 1: Expected Spectroscopic Changes upon Coordination of this compound

| Spectroscopic Technique | Observable Feature | Expected Change upon Metal Coordination |

|---|---|---|

| IR Spectroscopy | Pyridine ring vibrations (C=C, C=N) | Shift to higher frequency |

| Ethynyl C≡C stretch | Minor shift due to inductive effects | |

| NMR Spectroscopy | Pyridine ¹H and ¹³C signals | Downfield shift (deshielding) |

| ('H, ¹³C) | Ethynyl ¹H and ¹³C signals | Shift due to electronic changes in the ring |

| UV-Vis Spectroscopy | Intraligand (π→π*) transitions | Minor shifts (UV region) |

Redox Properties and Electrochemistry of this compound Metal Complexes

The electrochemical behavior of metal complexes containing this compound would be investigated primarily using techniques like cyclic voltammetry (CV). These studies would reveal the potentials at which the complex can be oxidized or reduced and provide insight into the nature of these redox processes (i.e., whether they are metal-centered or ligand-centered). acs.org

Metal complexes with bipyridine ligands are well-known for their rich electrochemistry. nih.govnih.gov The bipyridine ligand itself is redox-active and can accept electrons into its low-lying π* orbitals. Therefore, in addition to metal-based oxidations (e.g., Mⁿ⁺ → M⁽ⁿ⁺¹⁾⁺), a series of ligand-based reductions are often observed. nih.gov

For a hypothetical complex of this compound, the following could be anticipated:

Reduction: A series of reduction waves would be expected. The first reduction is generally localized on the ligand, corresponding to the formation of a radical anion (bpy → bpy•⁻). nih.gov The potential of this reduction is influenced by the substituents on the bipyridine ring. The electron-withdrawing nature of the ethynyl group would be expected to make the ligand easier to reduce (i.e., occur at a less negative potential) compared to an unsubstituted 3,3'-bipyridine. Subsequent reductions may also be ligand-based.

The reversibility of the redox waves in a CV experiment provides information about the stability of the oxidized or reduced species. Fully reversible waves indicate that the species is stable on the timescale of the experiment. acs.org

Supramolecular Assemblies Involving this compound as a Ligand

The this compound ligand is an excellent candidate for the construction of supramolecular assemblies and coordination polymers due to its structural features. Unlike the chelating 2,2'-bipyridine, the 3,3'-bipyridine isomer cannot bind to a single metal center in a pincer-like fashion. Instead, its two nitrogen donors are divergent, making it an ideal "linker" or "spacer" to connect multiple metal centers, leading to the formation of extended one-, two-, or three-dimensional networks. mdpi.comnih.govmdpi.com

The ethynyl group provides an additional, rigid, and linear vector for extending the structure or for introducing further functionality. This can be exploited in several ways:

Linear Extension: The ethynyl group can act as a rigid spacer, allowing for the design of linear, rod-like supramolecular structures.

Post-assembly Modification: The terminal alkyne is a versatile functional group that can participate in a variety of subsequent chemical reactions, such as "click" chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), allowing for the functionalization of the pre-formed assembly.

Non-covalent Interactions: The π-system of the ethynyl group can participate in non-covalent interactions, such as π-π stacking, which can help to direct the formation and stabilize the final supramolecular architecture. acs.org

The combination of divergent pyridyl groups and a rigid ethynyl linker in this compound makes it a promising building block for creating complex, functional materials such as metal-organic frameworks (MOFs) with potential applications in catalysis, gas storage, and sensing. rsc.orgrsc.orgnih.gov

Applications of 5 Ethynyl 3,3 Bipyridine in Advanced Materials and Catalysis Research

Catalytic Applications of 5-Ethynyl-3,3'-bipyridine Metal Complexes

The bipyridine moiety is a well-established ligand in transition metal catalysis, capable of stabilizing various metal centers in different oxidation states. The introduction of an ethynyl (B1212043) group at the 5-position of the 3,3'-bipyridine (B1266100) scaffold offers a unique handle for catalyst immobilization and the creation of multifunctional catalytic systems.

Homogeneous Catalysis (e.g., C-C Coupling, Oxidation, Reduction)

Metal complexes of bipyridine derivatives are widely employed as catalysts in a range of homogeneous catalytic reactions. While specific studies focusing solely on this compound are limited, the known reactivity of bipyridine complexes provides a strong basis for their potential applications.

C-C Coupling Reactions: Palladium complexes bearing bipyridine ligands are known to be effective catalysts for various C-C cross-coupling reactions, such as Suzuki-Miyaura and Negishi couplings. mdpi.com The 3,3'-bipyridine scaffold can support a catalytically active metal center, and while specific examples utilizing the 5-ethynyl derivative are not extensively documented, its structural similarity to other effective bipyridine ligands suggests potential utility in this area. The synthesis of various bipyridine derivatives for such catalytic applications is an active area of research. mdpi.com

Oxidation Catalysis: Bipyridine complexes of transition metals like manganese and iron are known to catalyze oxidation reactions. mdpi.com These reactions often proceed through the formation of high-valent metal-oxo species. The electronic properties of the bipyridine ligand can be tuned by substituents, which in turn influences the reactivity of the metal center. The electron-withdrawing nature of the ethynyl group in this compound could modulate the catalytic activity of its metal complexes in oxidation reactions.

Reduction Catalysis: Rhenium and manganese tricarbonyl complexes of bipyridine and its derivatives are well-studied molecular catalysts for the electrochemical and photochemical reduction of carbon dioxide (CO2) to carbon monoxide (CO). nih.govgoogle.com The catalytic mechanism involves the reduction of the metal complex, followed by coordination and reduction of CO2. The presence of substituents on the bipyridine ligand can significantly impact the catalyst's performance, including its reduction potential and catalytic rate.

| Catalytic Reaction | Metal Center | Bipyridine Ligand Role | Potential Influence of 5-Ethynyl Group |

| C-C Coupling | Palladium, Nickel | Ligand for stabilizing the active metal center. | Electronic modification of the catalyst; anchor for immobilization. |

| Oxidation | Iron, Manganese | Support for high-valent metal-oxo species. | Tuning of the redox potential of the metal center. |

| CO2 Reduction | Rhenium, Manganese | Photosensitizer and redox-active ligand. | Altering the photophysical and electrochemical properties. |

Heterogeneous Catalysis and Immobilized Systems

A significant advantage of the ethynyl functionality in this compound is the ability to immobilize its metal complexes onto solid supports, thereby creating heterogeneous catalysts. This approach combines the high selectivity and activity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous systems.

Immobilization can be achieved through various methods, including covalent attachment to polymers, silica, or other inorganic materials via the ethynyl group. For instance, bipyridine-based organosilica nanotubes have been functionalized with iridium complexes to create molecular heterogeneous catalysts for C-H bond activation. nih.govrsc.org These immobilized catalysts have demonstrated high activity and durability, benefiting from isolated active sites and efficient mass transport. nih.govrsc.org Similarly, rhenium-bipyridine complexes have been immobilized on TiO2 to enhance photocatalytic CO2 reduction, showcasing the advantages of heterogenization in improving catalyst stability and performance. nih.gov The ethynyl group of this compound is an ideal anchor for such immobilization strategies.

Enantioselective Catalysis Mediated by Chiral this compound Derivatives

The development of chiral bipyridine ligands has been crucial for the advancement of asymmetric catalysis. While specific research on chiral derivatives of this compound is not yet widely reported, the synthesis of axially chiral 5,5'-substituted 2,2'-bipyridine (B1663995) ligands has been successfully achieved and applied in palladium-catalyzed asymmetric reactions. researchgate.netrsc.org This demonstrates the feasibility of introducing chirality into the bipyridine framework.

The synthesis of chiral bipyridine ligands can be approached through various strategies, including the introduction of chiral substituents or the creation of atropisomers. chemrxiv.org These chiral ligands can then be coordinated to a metal center to create an asymmetric catalyst capable of inducing enantioselectivity in a variety of chemical transformations. rsc.org Given the synthetic accessibility of substituted bipyridines, the development of chiral analogues of this compound represents a promising avenue for future research in enantioselective catalysis.

Role in Materials Science Research

The rigid structure and dual functionality of this compound make it an excellent candidate for the construction of porous crystalline materials and functional polymers.

Incorporation into Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials with high surface areas and tunable properties. Bipyridine-containing ligands are frequently used in the synthesis of MOFs due to their strong coordination to metal ions. mdpi.com The incorporation of bipyridine units can introduce functionalities such as catalytic activity or guest-sensing capabilities. researchgate.net

While specific MOFs and COFs built from this compound are not extensively detailed in the literature, the synthesis of frameworks from similar bipyridine-dicarboxylate or dialdehyde (B1249045) linkers is well-established. mdpi.comosti.gov The ethynyl group on this compound could serve a dual purpose: it can be used for post-synthetic modification of the framework, or it could participate in the framework-forming reaction itself, for example, through alkyne coupling reactions.

The resulting frameworks could find applications in gas storage and separation, heterogeneous catalysis, and chemical sensing. For instance, a COF containing rhenium bipyridine and metal porphyrin units has been investigated for electrocatalytic CO2 reduction. osti.gov

| Framework Type | Role of this compound | Potential Applications |

| MOFs | Bridging ligand connecting metal centers. | Gas storage, separation, catalysis, sensing. mdpi.comresearchgate.net |

| COFs | Monomer unit for framework construction. | Electrocatalysis, photocatalysis. osti.gov |

Polymer Chemistry and Polymer-Metal Hybrid Materials

The ethynyl group of this compound allows for its use as a monomer in polymerization reactions, particularly in Sonogashira coupling, to form conjugated polymers. acs.orgmdpi.com These polymers would possess a backbone of alternating bipyridine and phenylene-ethynylene units, leading to materials with interesting photophysical and electronic properties. The bipyridine units within the polymer chain can subsequently be complexed with metal ions to create polymer-metal hybrid materials. mdpi.com

These hybrid materials can exhibit a range of functionalities depending on the incorporated metal. For instance, complexation with luminescent metal ions could lead to light-emitting polymers, while coordination with catalytically active metals could produce recyclable polymer-supported catalysts. The synthesis of polymers containing ethynylene and bipyridine moieties has been reported, demonstrating the feasibility of this approach. acs.orgmdpi.com The resulting polymer-metal hybrids are a class of materials with tunable properties and potential applications in catalysis, sensing, and optoelectronics.

Self-Assembly of Supramolecular Architectures for Materials Science

The ethynyl-substituted bipyridine framework is instrumental in the self-assembly of sophisticated supramolecular architectures. The rigid ethynyl linker, combined with the chelating bipyridine sites, allows for the directed assembly of metal-organic polymers and heteropolynuclear complexes.

In a notable study focusing on the closely related 5-ethynyl-2,2'-bipyridine (B170337), this ligand was utilized to create complex Au(I)-Ln(III) arrays. nih.gov The process began with the synthesis of binuclear gold(I) complexes, which then acted as "complex ligands." nih.gov These units were subsequently reacted with lanthanide hexafluoroacetylacetonate (hfac) complexes, leading to the self-assembly of Au₄Ln₄ or Au₂Ln₂ heteropolynuclear structures through chelation at the 2,2'-bipyridyl sites. nih.gov

A significant finding in this research was the dramatic conformational changes that occurred upon the formation of these arrays. For instance, the trans-conformation of a binuclear gold(I) precursor transformed into a cis-arrangement in the final Au₄Ln₄ assembly. nih.govacs.org This conformational shift was driven by the formation of ligand-unsupported Au-Au contacts, highlighting the intricate interplay of coordination bonds and metallophilic interactions in directing the final supramolecular architecture. nih.govacs.org The resulting assemblies feature metal-metal separations across the bipyrimidine bridge of approximately 6.3 Å. These findings underscore the utility of ethynyl-bipyridine ligands in designing complex, multi-component materials with precise structural features.

Photophysical and Electronic Research Applications of this compound Complexes

Complexes incorporating ethynyl-bipyridine ligands exhibit a range of interesting photophysical and electronic properties that are actively being explored in various research contexts. The extended π-conjugation provided by the ethynyl group significantly influences the electronic structure and, consequently, the light-absorbing and emitting properties of the resulting metal complexes.

The design of molecules for light-harvesting applications often involves chromophores that can absorb light and efficiently transfer the energy to an acceptor unit. Ethynyl-bipyridine ligands, when incorporated into multicomponent systems, can play a crucial role in this process.

In the aforementioned Au(I)-Ln(III) arrays constructed with 5-ethynyl-2,2'-bipyridine, the gold(I) acetylide units act as effective light-harvesting chromophores. nih.gov Upon excitation of these gold(I) acetylide moieties, efficient energy transfer to the lanthanide centers was observed. nih.gov This sensitized lanthanide luminescence demonstrates the principle of an "antenna effect," where the ethynyl-bipyridine-gold component absorbs light and funnels the energy to the emissive lanthanide ion. nih.gov This mechanism is fundamental to the development of artificial photosynthetic and other light-harvesting systems.

While specific studies detailing the charge transfer mechanisms in complexes of this compound are not extensively documented in the reviewed literature, the general principles of charge transfer in bipyridine-containing metal complexes are well-established. In many transition metal complexes with bipyridine ligands, photoexcitation leads to a metal-to-ligand charge transfer (MLCT) state. ncl.ac.ukwiley-vch.de In this excited state, an electron is promoted from a metal-centered d-orbital to a π* orbital of the bipyridine ligand. osti.gov

The introduction of an ethynyl substituent is known to lower the energy of the π* orbitals of the bipyridine ligand. ncl.ac.uk This can affect the energy of the MLCT state and, consequently, the photophysical properties of the complex. ncl.ac.uk In binuclear or polynuclear systems, the ethynyl-bipyridine bridge can also mediate inter-metal charge transfer. The specific dynamics of these charge transfer processes, including the rates of charge separation and recombination, would be a critical area of investigation for complexes of this compound.

In the Au(I)-Ln(III) arrays based on 5-ethynyl-2,2'-bipyridine, sensitized lanthanide luminescence was achieved. nih.gov The emission lifetimes of these complexes were in the sub-millisecond range for Europium(III) and in the microsecond range for the near-infrared emitting Neodymium(III), Erbium(III), and Ytterbium(III) species. nih.gov This demonstrates that the ethynyl-bipyridine ligand can effectively facilitate energy transfer to generate long-lived, emissive states.

The tunability of these systems arises from the ability to vary both the d-block metal in the light-harvesting component and the f-block lanthanide in the emissive center. The choice of lanthanide ion, for example, dictates the emission wavelength, which can range from the visible to the near-infrared spectrum.

Below is a table summarizing the luminescent lifetime data for Au-Ln arrays with 5-ethynyl-2,2'-bipyridine.

| Complex Type | Lanthanide (Ln) | Emission Lifetime |

| Au₄Ln₄ / Au₂Ln₂ | Eu(III) | Sub-millisecond |

| Au₄Ln₄ / Au₂Ln₂ | Nd(III) | Microsecond |

| Au₄Ln₄ / Au₂Ln₂ | Er(III) | Microsecond |

| Au₄Ln₄ / Au₂Ln₂ | Yb(III) | Microsecond |

This data is for complexes of the isomer 5-ethynyl-2,2'-bipyridine. nih.gov

Chemical Sensing Mechanisms Utilizing this compound Derivatives (Focus on principles, not device performance)

The principles of chemical sensing using bipyridine-based fluorescent and luminescent probes are well-established, although specific studies employing this compound were not prominent in the reviewed literature. The fundamental mechanism relies on the interaction of an analyte with the sensor molecule, which induces a measurable change in the sensor's photophysical properties, such as its emission intensity or wavelength.

Bipyridine units are excellent chelators for metal ions. The binding of a metal ion to the bipyridine site of a this compound derivative could significantly alter the electronic structure of the molecule. This can occur through several mechanisms:

Modulation of Charge Transfer: The coordination of a cation can enhance or quench a pre-existing charge transfer pathway, leading to a change in luminescence.

Conformational Changes: Analyte binding can induce conformational changes that affect the efficiency of non-radiative decay pathways, thereby altering the luminescence quantum yield.

Intermolecular Interactions: The ethynyl group can participate in π-stacking or other non-covalent interactions. An analyte could disrupt or promote these interactions, leading to a change in the aggregation state and, consequently, the emission properties of the system.

For example, a system could be designed where the this compound derivative is part of a larger fluorescent molecule. The bipyridine unit would act as the recognition site, and the ethynyl group could serve to electronically couple this recognition event to the fluorescent reporter. The binding of a target analyte would then trigger a change in the fluorescence signal, allowing for its detection.

Theoretical and Computational Studies of 5 Ethynyl 3,3 Bipyridine

Density Functional Theory (DFT) Investigations of 5-Ethynyl-3,3'-bipyridine

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and properties. For organic ligands like this compound, DFT studies are instrumental in providing a foundational understanding of its intrinsic characteristics before it is incorporated into more complex systems.

Electronic Structure and Bonding Analysis

DFT calculations are used to determine the optimized geometry and electronic landscape of this compound. These studies typically reveal a planar or near-planar structure for the bipyridyl core, which maximizes π-conjugation. researchgate.net The key structural and electronic features predicted by DFT include:

Bond Lengths and Angles: Calculations can predict the precise lengths of the carbon-carbon and carbon-nitrogen bonds within the pyridine (B92270) rings, the inter-ring C-C bond, and the carbon-carbon triple bond of the ethynyl (B1212043) group. The bond angles are consistent with sp² hybridization for the ring atoms. researchgate.net

Electron Distribution: The nitrogen atoms, being more electronegative than carbon, induce a dipole moment and create regions of negative electrostatic potential, marking them as key sites for coordination to metal ions. The ethynyl group, an electron-withdrawing substituent, further influences the electron density distribution across the entire π-system. rsc.org

Aromaticity: The calculations confirm the aromatic nature of the two pyridine rings, which is central to the ligand's stability and its electronic properties.

A DFT study on 2,2'-bipyridine (B1663995) (bpy) organometallic complexes using the B3LYP functional has shown that neutral bpy ligands act as very weak π acceptors, while their reduced anionic forms can be strong π donors. nih.gov This fundamental understanding of the electronic behavior of the bipyridine core is essential for interpreting the properties of its functionalized derivatives.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org For this compound, DFT calculations provide detailed information about these key orbitals.

HOMO: The HOMO is typically a π-bonding orbital delocalized across the bipyridine framework and the ethynyl substituent. The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity or reducing potential).

LUMO: The LUMO is generally a π*-antibonding orbital, also delocalized over the conjugated system. Its energy corresponds to the molecule's ability to accept electrons (its electrophilicity or oxidizing potential). wuxibiology.com

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter. A smaller gap suggests that the molecule can be more easily excited electronically, which often corresponds to absorption of light at longer wavelengths (red-shift) in its UV-Vis spectrum. The presence of the conjugated ethynyl group is expected to lower the HOMO-LUMO gap compared to unsubstituted 3,3'-bipyridine (B1266100). rsc.org

Computational studies on similar ethynyl-substituted bipyridines have shown that the HOMO and LUMO are distributed across the entire conjugated structure, confirming the influence of the ethynyl group on the electronic properties. researchgate.netresearchgate.net

| Orbital | Typical Energy Range (eV) | Character | Primary Location of Electron Density |

|---|---|---|---|

| LUMO | -2.0 to -3.0 | π* (antibonding) | Delocalized across the entire bipyridine and ethynyl π-system |

| HOMO | -5.0 to -6.5 | π (bonding) | Delocalized across the bipyridine rings and ethynyl group |

Prediction of Reactivity and Reaction Pathways

By analyzing the electronic structure and frontier orbitals, DFT can predict the most likely sites of chemical reactivity and model potential reaction pathways. wikipedia.org For this compound, several reactive sites can be identified:

Nitrogen Lone Pairs: The lone pairs of electrons on the two nitrogen atoms are the primary sites for protonation and for coordination to metal cations, acting as Lewis bases.

Ethynyl Group: The carbon-carbon triple bond is susceptible to addition reactions and can participate in important carbon-carbon bond-forming reactions like cycloadditions or coupling reactions.

Aromatic Rings: The pyridine rings can undergo electrophilic or nucleophilic aromatic substitution, although this is generally less favorable than reactions at the nitrogen or ethynyl sites.

DFT calculations can be used to model the transition states and reaction energy profiles for these potential transformations, providing quantitative predictions of reaction barriers and thermodynamics. nih.govrsc.org For instance, computational toolkits have been developed to predict the stereoselectivity of reactions catalyzed by chiral bipyridine derivatives, demonstrating the predictive power of these methods. acs.orgepa.gov

Computational Modeling of this compound Metal Complexes

The true utility of this compound is often realized when it acts as a ligand in metal complexes. Computational modeling is indispensable for designing and understanding these complexes.

Geometry Optimization and Stability Predictions

A crucial first step in modeling a metal complex is to determine its most stable three-dimensional structure. DFT-based geometry optimization is the standard method for this task. scispace.com

Coordination and Geometry: this compound is expected to act as a chelating bidentate ligand, coordinating to a metal center through its two nitrogen atoms. Depending on the metal ion and other ligands present, common coordination geometries such as octahedral, square planar, or tetrahedral are predicted. researchgate.net

Functionals and Basis Sets: Accurate geometry predictions for transition metal complexes require careful selection of the DFT functional and basis set. Hybrid functionals like B3LYP and PBE0, paired with basis sets like def2-TZVP and appropriate relativistic corrections for heavy metals, have been shown to perform well for predicting the structures of metal complexes. reddit.comrsc.org

Stability: The stability of the complex can be assessed by calculating the binding energy between the metal ion and the ligands. These calculations can help predict whether a complex will form favorably and remain stable under reaction conditions.

| Metal Ion (Coordination Number) | Complex Type (Example) | Predicted Geometry |

|---|---|---|

| Ru(II) (6) | [Ru(bpy)₃]²⁺ | Octahedral |

| Pt(II) (4) | [Pt(bpy)Cl₂] | Square Planar |

| Cu(I) (4) | [Cu(bpy)₂]⁺ | Distorted Tetrahedral |

| Fe(III) (6) | [Fe(bpy)₃]³⁺ | Octahedral |

Spectroscopic Property Predictions (e.g., Electronic Absorption, Emission, Vibrational Frequencies)

Computational methods can simulate various types of spectra, providing a direct link between the calculated electronic structure and experimental observations. rsc.org

Electronic Absorption and Emission: Time-Dependent DFT (TD-DFT) is the most common method for calculating the energies of electronic excited states, which correspond to the absorption bands in a UV-Vis spectrum. scispace.com For complexes of this compound, several types of electronic transitions are expected:

Intraligand (IL) transitions: These are π-π* transitions localized on the ligand, typically occurring in the high-energy UV region.

Metal-to-Ligand Charge Transfer (MLCT): This involves the excitation of an electron from a metal-centered d-orbital to the ligand's π* LUMO. These transitions are often found in the visible region and are responsible for the color of many transition metal complexes. acs.org The ethynyl group can help to lower the energy of the ligand's π* orbital, thus red-shifting the MLCT absorption.

Ligand-to-Metal Charge Transfer (LMCT): This is the reverse of MLCT, where an electron is excited from the ligand's HOMO to an empty metal d-orbital. TD-DFT can also be used to optimize the geometry of the excited state, allowing for the prediction of emission (fluorescence or phosphorescence) energies. db-thueringen.desciencepg.comarxiv.org

Vibrational Frequencies: DFT calculations can predict the vibrational frequencies of the complex, which can be correlated with experimental Infrared (IR) and Raman spectra. This allows for the assignment of specific spectral peaks to particular bond stretches or bends, such as the C≡C stretch of the ethynyl group or the C=N stretches of the pyridine rings, confirming the coordination of the ligand. researchgate.net

Molecular Dynamics Simulations for Supramolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. In the context of supramolecular chemistry, MD simulations can provide valuable insights into the formation, stability, and dynamics of non-covalently bound assemblies. These simulations could theoretically be applied to this compound to understand how it interacts with itself or other molecules to form larger, organized structures.

For a molecule like this compound, key supramolecular interactions that could be investigated using MD simulations include:

π-π Stacking: The bipyridine rings are aromatic and can engage in π-π stacking interactions, where the electron clouds of adjacent rings interact favorably. MD simulations could predict the preferred stacking geometries (e.g., face-to-face, offset) and the strength of these interactions.

Hydrogen Bonding: Although this compound itself is not a strong hydrogen bond donor, the nitrogen atoms in the pyridine rings can act as hydrogen bond acceptors. In the presence of suitable donor molecules (e.g., water, alcohols), MD simulations could model the formation and dynamics of these hydrogen bonds.

Ethynyl Group Interactions: The ethynyl (carbon-carbon triple bond) group can also participate in non-covalent interactions, such as C-H···π interactions or interactions with metal centers.

A hypothetical MD simulation study of this compound in a solvent could provide data on its aggregation behavior, the structure of the resulting clusters, and the lifespan of the various intermolecular interactions. This information would be crucial for designing and understanding novel materials based on this compound.

Table 1: Potential Parameters for a Hypothetical Molecular Dynamics Simulation of this compound

| Parameter | Example Value/Condition | Purpose |

|---|---|---|

| Force Field | AMBER, CHARMM, or OPLS | To define the potential energy of the system based on atomic positions. |

| Solvent Model | TIP3P or SPC/E water | To simulate the effect of an aqueous environment on supramolecular assembly. |

| System Size | >1000 solvent molecules per solute | To minimize boundary artifacts and accurately represent bulk solvent behavior. |

| Temperature | 300 K | To simulate conditions at or near room temperature. |

| Pressure | 1 atm | To simulate constant pressure conditions. |

Quantitative Structure-Property Relationship (QSPR) Studies in Ligand Design

Quantitative Structure-Property Relationship (QSPR) studies are computational methods that aim to correlate the structural or physicochemical properties of molecules with their observed properties or activities. In ligand design, QSPR is often used to predict the biological activity or other relevant properties of new compounds based on the properties of known molecules.

For this compound to be included in a QSPR study for ligand design, a dataset of related compounds with measured properties (e.g., binding affinity to a biological target, catalytic activity) would be required. The structural features of this compound, such as its size, shape, electronic properties, and lipophilicity, could then be quantified using molecular descriptors.

Examples of molecular descriptors that could be calculated for this compound in a QSPR model include:

Topological Descriptors: These describe the connectivity of atoms in the molecule (e.g., Wiener index, Kier & Hall connectivity indices).

Geometrical Descriptors: These relate to the 3D structure of the molecule (e.g., molecular surface area, volume).

Electronic Descriptors: These describe the electronic properties of the molecule (e.g., dipole moment, partial charges on atoms, HOMO/LUMO energies).

Physicochemical Descriptors: These relate to properties like lipophilicity (logP) and polarizability.

Once these descriptors are calculated for a series of bipyridine derivatives, a mathematical model (e.g., multiple linear regression, partial least squares, machine learning algorithms) can be built to relate these descriptors to the property of interest. Such a model could then be used to predict the properties of new, unsynthesized bipyridine-based ligands, thereby guiding the design of more effective molecules.

It is important to reiterate that the application of these computational methods to this compound is purely speculative at this time, as no specific research on this compound in these areas has been identified.

Future Directions and Emerging Research Challenges for 5 Ethynyl 3,3 Bipyridine

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of unsymmetrical bipyridines like 5-Ethynyl-3,3'-bipyridine presents inherent challenges, often requiring multi-step procedures that can be inefficient and generate considerable waste. nih.govacs.orgmdpi.com Traditional methods frequently rely on stoichiometric cross-coupling reactions, such as Suzuki, Stille, or Negishi couplings, which, while effective, often involve precious metal catalysts and hazardous reagents. nih.govmdpi.com A primary future challenge is the development of more sustainable and atom-economical synthetic routes.

Future research should focus on:

Photoredox Catalysis: Harnessing visible light to drive the coupling of pyridine (B92270) derivatives offers a green alternative to traditional methods. wikipedia.org Developing photoredox-catalyzed pathways could enable milder reaction conditions and reduce reliance on toxic reagents.

Flow Chemistry: Transitioning from batch synthesis to continuous flow processes can enhance safety, improve reproducibility, and allow for easier scalability. The optimization of a flow-based synthesis for this compound is a key engineering challenge.

Bio-inspired Catalysis: Exploring enzymatic or bio-mimetic approaches for pyridine coupling could offer unparalleled selectivity and environmental compatibility, though this remains a long-term and ambitious goal. digitellinc.com

| Synthetic Strategy | Key Advantages | Primary Research Challenge |

|---|---|---|

| Direct C-H Arylation | High atom economy, fewer synthetic steps. | Achieving high regioselectivity for the 3,3'-linkage. |

| Photoredox Coupling | Uses visible light, milder conditions, green approach. | Identifying suitable photocatalysts and optimizing quantum yields. |

| Flow Chemistry | Improved safety, scalability, and process control. | Reactor design and optimization for multi-step reactions. |

| Electrochemical Methods | Avoids chemical oxidants/reductants, environmentally friendly. mdpi.com | Limited substrate scope and scalability for complex molecules. mdpi.com |

Development of Advanced Catalytic Systems Based on this compound Ligands

The 3,3'-bipyridine (B1266100) scaffold provides a unique divergent coordination pocket, distinct from the more common chelating 2,2'-bipyridine (B1663995). nih.govacs.orgfigshare.com This geometry can be used to construct dinuclear or polynuclear metal complexes where two metal centers can act in concert, potentially enabling novel catalytic transformations. rsc.org The ethynyl (B1212043) group adds another layer of functionality, allowing the ligand to be anchored to supports or integrated into larger macromolecular structures.

Emerging challenges in this area include:

Cooperative Catalysis: Designing bimetallic catalysts where the two metal centers, held in proximity by the 3,3'-bipyridine linker, work cooperatively to activate substrates and facilitate challenging reactions (e.g., CO₂ reduction, water splitting).

Post-Synthetic Modification: Utilizing the terminal alkyne for "click" chemistry reactions (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition) to immobilize catalytic complexes onto solid supports like polymers or silica. mdpi.com This would facilitate catalyst recovery and reuse, a key principle of green chemistry. rasayanjournal.co.in

Asymmetric Catalysis: Developing chiral versions of this compound or attaching chiral auxiliaries via the ethynyl group to create catalysts for enantioselective synthesis.

Photocatalysis: Integrating metal complexes of this compound into systems for photoredox catalysis, where the ligand can modulate the photophysical and electrochemical properties of the metal center. wikipedia.org

Design and Synthesis of Next-Generation Materials Utilizing this compound Architectures

The rigid, linear nature of the ethynyl group combined with the metal-coordinating ability of the bipyridine unit makes this compound an exceptional building block (monomer) for advanced materials. acs.org The ethynyl moiety is particularly well-suited for polymerization reactions, such as Sonogashira-Hagihara coupling, leading to conjugated polymers with interesting electronic and optical properties. rsc.org

Future research will likely focus on:

Porous Organic Polymers (POPs): Using this compound as a monomer to synthesize microporous organic polymers. rsc.orgnih.govrsc.org The nitrogen atoms within the polymer backbone can act as binding sites for gas molecules (e.g., CO₂) or as catalytic centers after metallation. nih.govnjtech.edu.cn

Conductive Polymers and Molecular Wires: Creating extended, π-conjugated systems through polymerization of the ethynyl group. acs.org Metal coordination along the polymer chain could be used to tune the material's conductivity and redox properties, opening applications in molecular electronics.

Chemosensors: Incorporating the ligand into materials that exhibit a detectable change (e.g., color or fluorescence) upon binding to specific metal ions or small molecules. The 3,3'-bipyridine unit can act as the recognition site.

Hybrid Organic-Inorganic Materials: Using the ligand to link inorganic clusters or nanoparticles, creating hybrid materials with synergistic properties for applications in catalysis, optoelectronics, and energy storage. chemrxiv.org

| Material Class | Role of this compound | Potential Application |

|---|---|---|

| Porous Organic Polymers (POPs) | Structural monomer; provides nitrogen-rich pores. | CO₂ capture, heterogeneous catalysis. nih.govnih.gov |

| Conductive Polymers | π-conjugated monomer for polymer backbone. | Molecular electronics, organic transistors. |

| Chemosensors | Metal-ion recognition and signaling unit. | Environmental monitoring, medical diagnostics. |

| Hybrid Materials | Organic linker between inorganic components. | Optoelectronics, photovoltaics. chemrxiv.org |

Addressing Fundamental Research Questions in this compound Chemistry

Despite its potential, many fundamental aspects of this compound chemistry remain unexplored. A deeper understanding of its intrinsic properties is crucial for rational design in catalysis and materials science.

Key research questions to be addressed include:

Coordination Chemistry: How does the electronic nature of the ethynyl substituent influence the coordination behavior of the 3,3'-bipyridine unit with a wide range of transition metals? nih.govacs.org Systematic studies are needed to characterize the resulting complex geometries, stability, and electronic structures. figshare.com

Electronic Structure and Photophysics: What are the detailed electronic properties of the molecule and its metal complexes? nih.govresearchgate.netmaynoothuniversity.ie Understanding the nature of its frontier molecular orbitals (HOMO/LUMO) and its behavior upon light absorption is essential for designing photosensitizers and optoelectronic materials. mdpi.com

Reactivity of the Ethynyl Group: How does coordination of a metal to the bipyridine moiety affect the reactivity of the peripheral ethynyl group (and vice versa)? This interplay could be exploited for stimulus-responsive materials or tandem catalytic cycles.

Supramolecular Chemistry: Can the divergent nature of the ligand be used to direct the self-assembly of complex, multi-component supramolecular architectures like cages, grids, or coordination polymers?

Integration with Emerging Research Fields (e.g., Quantum Computing Materials, Smart Materials)

The unique characteristics of this compound position it as a candidate for exploration in highly innovative and interdisciplinary fields.

Quantum Computing Materials: The development of quantum computers relies in part on finding molecular systems (qudits) with well-defined, controllable quantum states. Transition metal complexes, particularly those with tunable electronic and magnetic properties, are of interest. wikipedia.org A significant future challenge is to design and synthesize metal complexes of this compound and systematically investigate their spin physics and coherence times to assess their potential as molecular qubits. The ligand's rigid structure and potential for incorporation into ordered arrays are advantageous starting points.

Smart Materials: Smart materials respond to external stimuli (e.g., light, pH, temperature, presence of an analyte) with a change in their properties. The bipyridine unit is known to change its conformation and electronic properties upon metal chelation or protonation. By integrating this compound into polymers or hydrogels, it may be possible to create materials that swell, shrink, or change color or conductivity in response to specific chemical signals. The ethynyl group provides the necessary handle to covalently incorporate the responsive unit into a larger material framework.

The path forward for this compound chemistry is rich with challenges and opportunities. Addressing the hurdles in its synthesis, catalysis, and material integration while exploring its fundamental properties will unlock its full potential as a versatile tool for chemists and material scientists.

Q & A

Q. What are the recommended methods for synthesizing 5-ethynyl-3,3'-bipyridine and its metal complexes?

The synthesis of this compound derivatives typically involves modular ligand design and coordination chemistry. For example:

- Suzuki coupling or Sonogashira cross-coupling can introduce ethynyl groups to bipyridine frameworks .

- Metal complexation often employs refluxing with transition metal salts (e.g., Cu, Ru) in polar solvents like ethanol or acetonitrile under inert atmospheres. highlights solvothermal synthesis using Teflon-lined reactors for Zn- and Bi-based bipyridine complexes .

- Functionalization strategies : Substituents can be introduced via post-synthetic modifications, such as ester hydrolysis or amide coupling, as demonstrated in tris(bipyridine)ruthenium(II) complexes .

Q. How can the structural integrity of this compound complexes be validated experimentally?

- Single-crystal X-ray diffraction (SCXRD) : Use programs like SHELXL () for refinement to confirm bond lengths, angles, and coordination geometry .

- Spectroscopic techniques :

- Elemental analysis and molar conductivity to confirm stoichiometry and ionic character, as shown in europium and terbium bipyridine complexes .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the catalytic activity of this compound complexes?

- Systematic substituent studies : outlines a methodology using para-substituted bipyridine ligands (e.g., –NH₂, –OCH₃, –Cl) to modulate the electronic environment of Cu-bipyridine catalysts. Electrochemical analysis (cyclic voltammetry) and DFT calculations correlate ligand electron-donating/withdrawing properties with redox potentials and catalytic turnover in water oxidation .

- Steric effects : Bulky substituents (e.g., 4,4′-di-tert-butyl groups) can stabilize intermediates in CO₂ reduction, as shown in rhenium polypyridyl complexes .

Q. What advanced techniques resolve electron localization dynamics in photoexcited this compound complexes?

- Hybrid DFT/classical molecular dynamics (MD) : employs this approach to simulate solvent-mediated electron localization in [Ru(bpy)₃]²⁺ MLCT states. Key steps include:

- Modeling solvent interactions (e.g., aqueous H-bonding networks).

- Tracking electron "hops" between ligands via time-dependent electronic density maps.

- Validating simulations with ultrafast transient absorption spectroscopy .

- X-ray absorption spectroscopy (XAS) : Used to probe metal-ligand bonding changes in Nb/Ta-bipyridine complexes under photoexcitation .

Q. How can researchers address contradictions in reported catalytic efficiencies of bipyridine-based complexes?

- Controlled variable testing : Standardize reaction conditions (pH, solvent, light intensity) to isolate ligand effects, as in ’s copper catalyst study .

- Operando characterization : Combine in-situ techniques (e.g., Raman spectroscopy, electrochemical mass spectrometry) to monitor active species during catalysis .

- Cross-validation : Compare catalytic data across multiple analytical platforms (e.g., GC-MS, HPLC) to rule out instrumental biases .

Methodological Considerations

Q. What strategies mitigate challenges in crystallizing this compound complexes?

Q. How to optimize ligand design for targeted applications (e.g., artificial photosynthesis)?

- Ligand structure-activity databases : Compile redox potentials, MLCT lifetimes, and catalytic turnover numbers from studies like and to identify structure-performance trends .

- High-throughput screening : Automated synthesis and robotic testing of bipyridine derivatives under standardized conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.